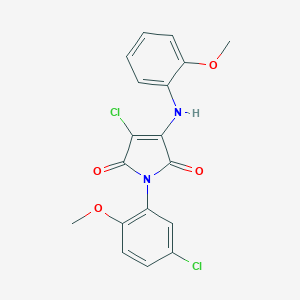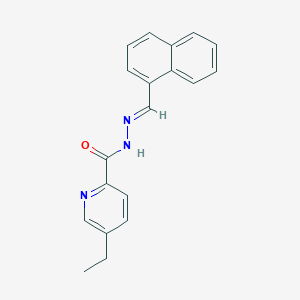
8-Methyl-1-naphthaldehyde
Overview
Description
8-Methyl-1-naphthaldehyde is an organic compound with the molecular formula C₁₂H₁₀O. It is a derivative of naphthalene, where a methyl group is attached to the eighth position and an aldehyde group is attached to the first position of the naphthalene ring. This compound is known for its distinct aromatic properties and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
8-Methyl-1-naphthaldehyde is a methyl-substituted naphthalene derivative It’s known that methyl groups widely exist in bioactive molecules, and site-specific methylation has become a valuable strategy for their structural functionalization .
Mode of Action
The mode of action of this compound involves a highly regioselective peri- and ortho-C–H methylation . Mechanistic studies demonstrate that peri-methylation is controlled by the higher electronic density of the peri-position of 1-naphthaldehyde as well as the formation of intermediary 5,6-fused bicyclic palladacycles . Experimental studies and theoretical calculations inferred that a 5-membered iridacycle at the ortho-position of 1-naphthaldehyde leads to energetically favorable ortho-methylation via an interconversion between the peri-iridacycle and ortho-iridacycle .
Biochemical Pathways
The compound is involved in the methylation of 1-naphthaldehyde, which is a key process in the synthesis of various bioactive molecules .
Result of Action
The compound’s methylation activity suggests that it could potentially alter the structure and function of target molecules, influencing their biological activity .
Biochemical Analysis
Biochemical Properties
8-Methyl-1-naphthaldehyde plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
This compound has various effects on different types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methyl-1-naphthaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 8-methylnaphthalene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 8-methylnaphthalene. This process uses a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to achieve high yields of the desired aldehyde .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-1-naphthaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic substitution reactions, where the methyl group can be further functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: 8-Methyl-1-naphthoic acid.
Reduction: 8-Methyl-1-naphthalenemethanol.
Substitution: Various substituted naphthaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
8-Methyl-1-naphthaldehyde has several applications in scientific research:
Comparison with Similar Compounds
1-Naphthaldehyde: Lacks the methyl group at the eighth position, making it less sterically hindered and more reactive in certain reactions.
2-Methylnaphthalene: Contains a methyl group but lacks the aldehyde group, making it less versatile in synthetic applications.
8-Methyl-2-naphthaldehyde: Similar structure but with the aldehyde group at the second position, leading to different reactivity and applications.
Uniqueness: 8-Methyl-1-naphthaldehyde is unique due to the combined presence of the methyl and aldehyde groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
8-methylnaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOGHORSTBGFPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dibromo-6-ethoxy-2-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B417109.png)
![3,4-Dibromo-2-({[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B417110.png)
![3,4-Dibromo-2-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B417111.png)
![3,4-DIBROMO-6-ETHOXY-2-[(E)-[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL]PHENOL](/img/structure/B417113.png)
![2-Ethoxy-4-nitro-6-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B417114.png)
![2-({[3-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-ethoxyphenol](/img/structure/B417117.png)
![2-Ethoxy-4-nitro-6-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B417118.png)
![4-[2-({4-Nitro-2,6-dimethylphenoxy}acetyl)carbohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B417119.png)


![(5Z)-2-(2-chloroanilino)-5-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B417124.png)
![2-({[2-(2-Chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxy-4-nitrophenol](/img/structure/B417125.png)
![3-{2-[(4-Chlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B417126.png)
